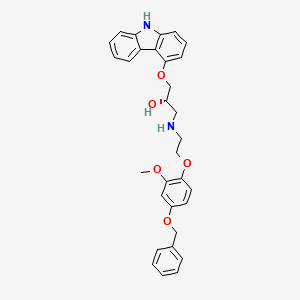

(S)-(-)-4'-Benzyloxyphenyl Carvedilol

描述

Significance of Stereochemistry in Pharmaceutical Research

The differential effects of enantiomers are a cornerstone of modern pharmacology. researchgate.netdeepdyve.com Biological systems, being inherently chiral, often interact differently with each enantiomer of a drug. researchgate.netdeepdyve.com One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, less active, or even contribute to adverse effects. researchgate.net This understanding has led to the development of single-enantiomer drugs, or "chiral switches," aiming to provide a better therapeutic window and safety profile compared to their racemic (a 1:1 mixture of both enantiomers) counterparts. researchgate.net The study of stereoisomerism is therefore critical in drug discovery, development, and regulatory assessment to ensure the quality, safety, and efficacy of pharmaceutical products. deepdyve.com

Overview of Carvedilol's Therapeutic Role and Chemical Structure

Carvedilol (B1668590) is a non-selective beta-adrenergic antagonist and an alpha-1 adrenergic blocker used in the management of hypertension, heart failure, and left ventricular dysfunction following myocardial infarction. drugbank.comwikipedia.orgfda.gov Its therapeutic efficacy stems from its dual mechanism of action: the beta-blocking activity reduces heart rate and cardiac output, while the alpha-1 blockade leads to vasodilation and a decrease in peripheral resistance. drugbank.com

Chemically, Carvedilol, with the IUPAC name (±)-1-(9H-carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]-2-propanol, possesses a single chiral center, resulting in two enantiomers: (S)-(-)-Carvedilol and (R)-(+)-Carvedilol. wikipedia.orgnih.gov The beta-blocking activity is primarily attributed to the (S)-enantiomer, whereas both enantiomers contribute to the alpha-1 blocking effect. wikipedia.org Carvedilol is administered clinically as a racemic mixture. drugbank.com

| Property | Value |

|---|---|

| Molecular Formula | C24H26N2O4 |

| Molecular Weight | 406.5 g/mol |

| IUPAC Name | (±)-1-(9H-carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]-2-propanol |

| CAS Number | 72956-09-3 |

Identification and Significance of (S)-(-)-4'-Benzyloxyphenyl Carvedilol as a Metabolite and Related Substance

This compound has been identified as an optically active metabolite of Carvedilol. researchgate.net It is also recognized as a process-related impurity that can arise during the synthesis of Carvedilol. researchgate.net The presence of impurities in active pharmaceutical ingredients (APIs) is a critical quality attribute that is closely monitored and controlled by regulatory agencies, as they can potentially impact the efficacy and safety of the final drug product. researchgate.net

The formation of process-related impurities is often linked to the specific synthetic route employed in the manufacturing of the API. researchgate.netresearchgate.net In the case of Carvedilol, several synthetic pathways have been described, and some of these may involve reactants or intermediates that could lead to the formation of this compound. researchgate.netresearchgate.net For instance, the use of benzyl-protected intermediates in the synthesis could potentially result in the formation of this benzyloxyphenyl derivative as a byproduct. researchgate.net

As a metabolite, the formation of this compound would occur in the body following the administration of Carvedilol. The metabolism of Carvedilol is extensive and primarily occurs in the liver, involving various cytochrome P450 enzymes. While the major metabolic pathways of Carvedilol leading to hydroxylated and demethylated products are well-documented, the specific pathway leading to a benzyloxyphenyl derivative is less characterized in publicly available literature.

| Property | Value |

|---|---|

| Molecular Formula | C31H32N2O5 |

| Molecular Weight | 512.60 g/mol |

| IUPAC Name | 1-(9H-carbazol-4-yloxy)-3-[[2-[2-methoxy-4-(phenylmethoxy)phenoxy]ethyl]amino]-2-propanol |

| Synonyms | Carvedilol p-Benzyloxy Impurity; 2-Propanol, 1-(9H-carbazol-4-yloxy)-3-[[2-[2-methoxy-4-(phenylmethoxy)phenoxy]ethyl]amino]- |

While the existence of this compound is documented, detailed research findings regarding its specific pharmacological activity, metabolic fate, and the precise mechanisms of its formation as a process impurity are not extensively available in the public domain. Further investigation is warranted to fully elucidate the significance of this compound in the context of Carvedilol therapy and manufacturing.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(2S)-1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxy-4-phenylmethoxyphenoxy)ethylamino]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H32N2O5/c1-35-30-18-24(37-20-22-8-3-2-4-9-22)14-15-28(30)36-17-16-32-19-23(34)21-38-29-13-7-12-27-31(29)25-10-5-6-11-26(25)33-27/h2-15,18,23,32-34H,16-17,19-21H2,1H3/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFGLUJVTGHMGCX-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)OCC2=CC=CC=C2)OCCNCC(COC3=CC=CC4=C3C5=CC=CC=C5N4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)OCC2=CC=CC=C2)OCCNC[C@@H](COC3=CC=CC4=C3C5=CC=CC=C5N4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H32N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40652461 | |

| Record name | (2S)-1-({2-[4-(Benzyloxy)-2-methoxyphenoxy]ethyl}amino)-3-[(9H-carbazol-4-yl)oxy]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217733-91-9 | |

| Record name | (2S)-1-({2-[4-(Benzyloxy)-2-methoxyphenoxy]ethyl}amino)-3-[(9H-carbazol-4-yl)oxy]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of S 4 Benzyloxyphenyl Carvedilol

Strategies for Enantioselective Synthesis

The synthesis of the specific (S)-(-) enantiomer of 4'-Benzyloxyphenyl Carvedilol (B1668590) is paramount, as the pharmacological activity of Carvedilol and its analogs is known to be stereospecific. The (S)-enantiomer typically exhibits potent β-adrenoceptor blocking activity, while the (R)-enantiomer's activity at this receptor is significantly lower. scirp.org Three primary strategies can be employed to achieve the desired enantiopure compound: the use of chiral auxiliaries, asymmetric catalysis, and the resolution of a racemic mixture.

Chiral Auxiliary Approaches

Chiral auxiliary-based synthesis is a powerful method for controlling stereochemistry. researchgate.net In this approach, a chiral molecule is temporarily incorporated into the synthetic sequence to direct the stereochemical outcome of a key reaction. For the synthesis of (S)-(-)-4'-Benzyloxyphenyl Carvedilol, a chiral auxiliary, such as an Evans oxazolidinone, could be attached to a precursor fragment. nih.gov For instance, a side-chain precursor could be modified with a chiral auxiliary to facilitate the stereoselective introduction of the hydroxyl group. After the desired stereocenter is set, the auxiliary is removed to yield the enantiomerically enriched product. While effective, this method requires additional synthetic steps for the attachment and removal of the auxiliary.

Asymmetric Catalysis in Carvedilol Analog Synthesis

Asymmetric catalysis offers a more elegant and atom-economical approach to enantioselective synthesis. nih.gov This strategy employs a chiral catalyst to convert a prochiral substrate into a chiral product with high enantioselectivity. niscpr.res.in For the synthesis of Carvedilol analogs, a key step that could be rendered asymmetric is the opening of the epoxide ring of 4-(oxiranylmethoxy)-9H-carbazole by the amine side chain. Chiral catalysts, such as chiral Lewis acids or organocatalysts, could be employed to facilitate this reaction in a stereoselective manner, preferentially yielding the (S)-enantiomer. Another potential application of asymmetric catalysis is in the synthesis of the chiral side-chain itself, for example, through the asymmetric reduction of a ketone precursor to establish the stereogenic carbinol center.

Chiral Resolution Techniques

Chiral resolution is the most common industrial method for obtaining enantiomerically pure β-blockers like Carvedilol and its analogs. rsc.org This approach involves the synthesis of a racemic mixture of 4'-Benzyloxyphenyl Carvedilol, followed by the separation of the (S)-(-) and (R)-(+) enantiomers. Several techniques can be employed for this purpose:

Diastereomeric Salt Formation: The racemic base is reacted with a chiral acid to form diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by crystallization. Once separated, the desired enantiomer of the base can be liberated.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. scirp.orgskpharmteco.commdpi.com Various CSPs, such as those based on cellulose (B213188) or amylose (B160209) derivatives, have been successfully used for the resolution of Carvedilol and its metabolites. scirp.orgmdpi.com Capillary electrophoresis (CE) with chiral selectors, like cyclodextrins, also provides an effective means of enantioseparation. nih.gov

Precursor Chemistry and Intermediate Transformations

The synthesis of this compound involves the coupling of two key precursors: the carbazole-containing epoxide and the benzyloxyphenyl-containing amine side chain.

A plausible synthetic route commences with the preparation of the amine side chain. This can be achieved by reacting 4-(benzyloxy)phenol with a suitable two-carbon synthon, followed by introduction of the amine functionality. For instance, 4-(benzyloxy)phenol can be alkylated with 2-chloroethanol, and the resulting alcohol can be converted to an amine.

The other key intermediate is 4-(oxiranylmethoxy)-9H-carbazole, which is typically synthesized from 4-hydroxycarbazole (B19958) and epichlorohydrin (B41342) in the presence of a base. connectjournals.comjetir.org

The final step in the synthesis of the racemic mixture is the reaction of the amine side chain with 4-(oxiranylmethoxy)-9H-carbazole. This reaction involves the nucleophilic attack of the amine on the epoxide ring, leading to the formation of the β-amino alcohol structure of 4'-Benzyloxyphenyl Carvedilol. niscpr.res.in A common challenge in this step is the formation of a "bis-impurity," where a second molecule of the epoxide reacts with the secondary amine of the product. jocpr.com To minimize this, an excess of the amine side chain is often used.

Derivatization Strategies for Structure-Activity Relationship Investigations

The chemical structure of this compound offers several sites for derivatization to probe structure-activity relationships (SAR). The primary goal of such studies is to understand how modifications to the molecule affect its biological activity, selectivity, and pharmacokinetic properties.

One key area for derivatization is the benzyloxy group . The benzyl (B1604629) moiety can be replaced with other substituted benzyl groups (e.g., with electron-donating or electron-withdrawing groups on the phenyl ring) to investigate the impact of electronics and sterics on activity. nih.gov Furthermore, the benzyloxy group can be cleaved to yield the corresponding 4'-hydroxyphenyl derivative, which is a known metabolite of Carvedilol. nih.govnih.gov This allows for a direct comparison of the activity of the parent compound and its metabolite.

The carbazole (B46965) nucleus is another site for modification. Introducing substituents on the carbazole ring can influence the molecule's lipophilicity and interaction with the receptor. google.com Similarly, the secondary amine and the hydroxyl group in the side chain are crucial for receptor binding and can be modified to explore their roles in the compound's pharmacological profile. For analytical purposes, the secondary amine and hydroxyl group can be derivatized with chiral reagents to form diastereomers, which can then be separated by non-chiral chromatography. nih.gov

Analytical Method Development for Synthetic Route Monitoring

Robust analytical methods are essential for monitoring the progress of the synthesis, identifying impurities, and determining the enantiomeric purity of the final product. ijpsr.info High-performance liquid chromatography (HPLC) is the most widely used technique for this purpose.

For monitoring the reaction progress and assessing the purity of intermediates and the final product, reversed-phase HPLC with UV detection is commonly employed. rsc.org The choice of column, mobile phase composition, and detector wavelength are optimized to achieve good separation of the desired compound from starting materials, reagents, and byproducts. rsc.org

The most critical analytical task is the determination of enantiomeric purity. This is typically achieved using HPLC with a chiral stationary phase (CSP). scirp.orgmdpi.com The selection of the appropriate CSP and mobile phase is crucial for achieving baseline separation of the (S)-(-) and (R)-(+) enantiomers. mdpi.comresearchgate.net

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the quantification of this compound and its potential metabolites in complex matrices. nih.govnih.gov This method is particularly valuable for pharmacokinetic studies.

The table below summarizes typical analytical methods used in the context of this compound synthesis and analysis.

| Analytical Goal | Technique | Typical Stationary Phase | Typical Mobile Phase | Detection | Reference |

| Reaction Monitoring & Purity | RP-HPLC | C18 or C8 | Acetonitrile (B52724)/Water with acid modifier | UV | rsc.org |

| Enantiomeric Purity | Chiral HPLC | Cellulose or Amylose-based CSP | Heptane/Isopropanol or other solvent mixtures | UV | scirp.orgmdpi.com |

| Enantiomeric Separation | Capillary Electrophoresis (CE) | Fused Silica Capillary | Buffer with Chiral Selector (e.g., cyclodextrin) | UV | nih.gov |

| Quantification in Biological Matrices | LC-MS/MS | C18 | Acetonitrile/Ammonium (B1175870) Formate Buffer | MS/MS | nih.govnih.gov |

Stereochemical Characterization and Elucidation

Advanced Spectroscopic Techniques for Configuration Assignment

The three-dimensional arrangement of atoms in (S)-(-)-4'-Benzyloxyphenyl Carvedilol (B1668590) is unequivocally determined using a suite of sophisticated spectroscopic techniques. These methods provide detailed structural information, allowing for the unambiguous assignment of the (S)-configuration.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard 1H and 13C NMR are invaluable for confirming the molecular structure of Carvedilol and its derivatives, advanced NMR techniques are employed to deduce stereochemistry. researchgate.netnih.govresearchgate.net The use of chiral solvating agents (CSAs) in NMR spectroscopy can induce chemical shift non-equivalence for the protons and carbons near the stereocenter of the two enantiomers of 4'-Benzyloxyphenyl Carvedilol. researchgate.net This diastereomeric interaction allows for the determination of enantiomeric purity. Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide through-space correlations between protons, offering insights into the molecule's preferred conformation in solution, which is crucial for relating the observed spectroscopic data to a specific stereoisomer.

Vibrational Circular Dichroism (VCD) Spectroscopy: VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum is highly sensitive to the absolute configuration of the molecule. By comparing the experimental VCD spectrum of a sample with the computationally predicted spectrum for the (S)-enantiomer, a definitive assignment of the absolute configuration can be made. This technique is recognized by regulatory bodies like the FDA as a reliable method for stereochemical assignment.

A summary of the expected spectroscopic data for (S)-(-)-4'-Benzyloxyphenyl Carvedilol, based on data for Carvedilol, is presented below.

| Spectroscopic Technique | Expected Observations for this compound |

| ¹H NMR | Complex aromatic and aliphatic signals. The presence of the benzyl (B1604629) group would introduce additional aromatic and a benzylic CH₂ signal. |

| ¹³C NMR | Distinct signals for all carbon atoms, with the benzyloxyphenyl moiety showing characteristic resonances. |

| IR Spectroscopy | Characteristic absorption bands for O-H and N-H stretching, aromatic C-H stretching, and C-O ether linkages. |

| Mass Spectrometry | A distinct molecular ion peak corresponding to the mass of the compound (C₃₁H₃₂N₂O₄). |

| VCD Spectroscopy | A unique spectral fingerprint that, when compared to theoretical calculations, confirms the (S)-configuration. |

Chiral Chromatography Applications for Enantiomeric Purity Assessment

Ensuring the enantiomeric purity of a single-enantiomer drug is a critical quality control measure. Chiral chromatography is the gold standard for separating and quantifying enantiomers.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC methods are extensively used for the enantioselective analysis of Carvedilol and its analogs. mdpi.com These methods typically employ a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), have proven effective in resolving the enantiomers of Carvedilol. The mobile phase composition, including the type and concentration of organic modifiers and additives, is optimized to achieve baseline separation. For this compound, a similar approach would be anticipated to be highly effective.

Capillary Electrophoresis (CE): Chiral capillary electrophoresis is another powerful technique for enantiomeric separation. nih.gov In this method, a chiral selector, often a cyclodextrin (B1172386) derivative, is added to the background electrolyte. The differential interaction of the enantiomers with the chiral selector results in different migration times, allowing for their separation and quantification. This technique offers high efficiency and requires only small sample volumes.

The table below outlines typical chiral chromatography conditions that would be applicable for the enantiomeric purity assessment of this compound, based on methods developed for Carvedilol.

| Chromatographic Method | Chiral Selector/Stationary Phase | Mobile Phase/Buffer | Detection |

| Chiral HPLC | Amylose or Cellulose-based CSP | n-Hexane/Ethanol/Methanol mixtures | UV (242 nm) |

| Chiral CE | β-Cyclodextrin derivatives | Phosphate (B84403) buffer with chiral selector | UV (242 nm) |

Pharmacological Characterization and Mechanistic Studies Excluding Clinical Data

Pre-clinical Models for Investigating Biological Activity (excluding whole organism physiological responses)

Detailed research findings and data tables specifically for (S)-(-)-4'-Benzyloxyphenyl Carvedilol (B1668590) are not available in the public domain. The majority of preclinical studies focus on Carvedilol and its primary metabolites, such as the (R)- and (S)-enantiomers and 4'-hydroxyphenyl carvedilol.

Carvedilol itself is a non-selective beta-adrenergic receptor antagonist (β1 and β2) and an alpha-1 adrenergic receptor antagonist. wikipedia.orgnih.govnih.gov The pharmacological actions of Carvedilol are stereoselective. The S(-) enantiomer is primarily responsible for the beta-blocking activity, whereas both the S(-) and R(+) enantiomers possess alpha-blocking properties. wikipedia.orgnih.govdrugbank.com

One of the most studied metabolites of Carvedilol is 4'-hydroxyphenyl carvedilol. Preclinical data indicates that this metabolite is significantly more potent in its beta-blocking activity—approximately 13 times more so than the parent compound, Carvedilol. fda.govdrugs.comfda.gov However, its vasodilatory effects are weaker in comparison. fda.govfda.gov The primary enzymes involved in the metabolism of Carvedilol are CYP2D6 and CYP2C9. fda.gov

While these findings are significant for Carvedilol and its primary metabolites, it is crucial to reiterate that similar detailed investigations and corresponding data for (S)-(-)-4'-Benzyloxyphenyl Carvedilol are not currently published.

Metabolism and Biotransformation of this compound (Excluding Human Data)

Disclaimer: As of September 2025, specific research detailing the metabolism and biotransformation of this compound in non-human in vitro or in vivo systems is not available in the public domain. The following sections are based on the established metabolic pathways of the parent compound, Carvedilol, in preclinical models and general principles of xenobiotic metabolism. The metabolic fate of this compound is therefore predictive.

Structure Activity Relationship Sar Studies of S 4 Benzyloxyphenyl Carvedilol and Analogues

Impact of Benzyloxy Moiety on Biological Activity

The 4'-position of the phenyl ring in carvedilol (B1668590) is a key site for metabolic hydroxylation, leading to the formation of active metabolites such as 4'-hydroxycarvedilol. researchgate.netrsc.org The introduction of a benzyloxy group at this position, as seen in (S)-(-)-4'-Benzyloxyphenyl Carvedilol, has significant implications for the compound's biological activity.

By replacing the metabolically-formed hydroxyl group with a stable benzyloxy ether linkage, the antioxidant capacity of this compound is expected to be significantly diminished compared to its hydroxylated counterparts. However, the bulky benzyloxy group may still influence receptor affinity and selectivity. The increased lipophilicity could enhance membrane permeability and distribution into tissues. The precise impact on β- and α-adrenergic receptor binding affinity would depend on the steric tolerance of the receptor's binding pocket.

Role of Chiral Center in Receptor Recognition and Efficacy

Carvedilol possesses a single chiral center in the propanolamine (B44665) side chain, leading to two enantiomers: (S)-(-)-carvedilol and (R)-(+)-carvedilol. nih.govnih.gov The stereochemistry at this center is a critical determinant of the compound's pharmacological activity. The β-blocking activity of carvedilol resides almost exclusively in the (S)-enantiomer. nih.gov This stereoselectivity is a common feature among β-adrenergic antagonists and is attributed to the specific orientation of the hydroxyl and secondary amine groups in the side chain, which are essential for high-affinity binding to β-adrenergic receptors.

In contrast, both the (S)- and (R)-enantiomers contribute to the α1-adrenergic blocking activity of carvedilol. nih.gov This suggests that the structural requirements for α1-receptor binding are less stringent with respect to the chirality of the side chain.

For this compound, the (S)-configuration dictates its potent interaction with β-adrenergic receptors, making it a β-blocker. The presence of the benzyloxy group on the phenyl ring does not alter the fundamental importance of the chiral center for β-receptor recognition. Any modification of this chiral center, such as inversion to the (R)-configuration or its removal, would be expected to dramatically reduce or abolish its β-blocking efficacy, while likely retaining its α1-blocking properties.

Substituent Effects on Pharmacological Profiles

The pharmacological profile of carvedilol analogues can be finely tuned by introducing various substituents onto the aromatic rings. In the case of this compound, modifications to the benzyloxy group itself can provide valuable SAR insights. The table below illustrates the hypothetical effects of different substituents on the benzyl (B1604629) ring of the 4'-benzyloxy moiety on the pharmacological profile.

Table 1: Hypothetical Substituent Effects on the Pharmacological Profile of this compound Analogues

| Substituent (on Benzyl Ring) | Electronic Effect | Steric Effect | Predicted Impact on β-Adrenergic Affinity | Predicted Impact on α1-Adrenergic Affinity | Predicted Impact on Lipophilicity |

|---|---|---|---|---|---|

| H (Parent Compound) | Neutral | Moderate | Baseline | Baseline | High |

| 4-Methoxy | Electron-donating | Moderate | Potentially similar or slightly increased | Potentially similar | Slightly increased |

| 4-Nitro | Electron-withdrawing | Moderate | Potentially decreased | Potentially similar or slightly decreased | Slightly increased |

| 4-Chloro | Electron-withdrawing, Halogen bonding | Slightly larger | Potentially similar or slightly increased | Potentially similar | Significantly increased |

| 4-Methyl | Electron-donating | Slightly larger | Potentially similar | Potentially similar | Increased |

| 2-Chloro | Electron-withdrawing, Steric hindrance | High (ortho effect) | Potentially decreased due to steric clash | Potentially decreased due to steric clash | Significantly increased |

These predictions are based on general principles of medicinal chemistry, where electronic and steric factors of substituents influence drug-receptor interactions. For instance, electron-donating groups might enhance π-π stacking interactions within the receptor, while bulky ortho-substituents could introduce steric hindrance, reducing binding affinity.

Design and Synthesis of Novel Analogues for SAR Probing

The synthesis of novel analogues of this compound is essential for probing the SAR of this scaffold. A general synthetic approach would involve the modification of the benzyloxy moiety either before or after its attachment to the carvedilol core structure.

One potential synthetic route begins with the commercially available 4'-hydroxycarvedilol. The phenolic hydroxyl group can be alkylated with a variety of substituted benzyl halides in the presence of a weak base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). This approach allows for the late-stage diversification of the benzyloxy group, enabling the rapid generation of a library of analogues for SAR studies.

Alternatively, the synthesis can start from a protected form of the carvedilol side chain amine, which is then reacted with a pre-functionalized 4'-benzyloxyphenoxy epoxide. jocpr.com This convergent approach may be more efficient for larger-scale synthesis of a specific target analogue.

For example, to probe the importance of the benzyl group, one could synthesize analogues where the benzyl group is replaced with other aryl or alkyl groups. To investigate the role of the ether linkage, analogues with alternative linkers, such as an ester or an amide, could be designed. The synthesis of these novel analogues would provide a more detailed understanding of the chemical space around the 4'-position of carvedilol and could lead to the discovery of compounds with improved pharmacological profiles.

Analytical Chemistry for Research and Quality Control

Development of Chromatographic Methods for Quantification in Research Matrices

Chromatographic techniques are indispensable for the quantitative analysis of (S)-(-)-4'-Benzyloxyphenyl Carvedilol (B1668590). The choice of method depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

HPLC-UV/Vis

High-Performance Liquid Chromatography (HPLC) with Ultraviolet/Visible (UV/Vis) detection is a widely used technique for the quantification of Carvedilol and its related compounds. For (S)-(-)-4'-Benzyloxyphenyl Carvedilol, a reversed-phase HPLC method would be typical. The additional benzyl (B1604629) group on the phenyl ring would influence its retention characteristics and UV absorption profile compared to the parent Carvedilol.

A method would likely be developed using a C18 column and a mobile phase consisting of an aqueous buffer (like phosphate (B84403) or ammonium (B1175870) acetate) and an organic modifier (such as acetonitrile (B52724) or methanol) in a gradient or isocratic elution. rsc.org Detection wavelength is a critical parameter; for Carvedilol, wavelengths around 240-254 nm are common due to the carbazole (B46965) chromophore. scirp.orgnih.govresearchgate.net The benzyloxy group in this compound would likely enhance UV absorbance, potentially allowing for detection at multiple wavelengths for improved selectivity. Method validation according to International Council for Harmonisation (ICH) guidelines is crucial to ensure linearity, accuracy, precision, and robustness. scirp.orgnih.gov

Table 1: Illustrative HPLC-UV/Vis Method Parameters for this compound Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Standard for separation of moderately polar compounds. |

| Mobile Phase | Acetonitrile: 0.1% Formic Acid in Water (Gradient) | Provides good resolution and peak shape for Carvedilol analogues. nih.gov |

| Flow Rate | 1.0 mL/min | Typical flow rate for standard analytical columns. scirp.orgnih.gov |

| Detection | PDA Detector at 254 nm | Offers high sensitivity for the carbazole moiety present in the molecule. nih.gov |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

LC-MS/MS

For higher sensitivity and selectivity, especially in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique couples the separation power of LC with the specific detection capabilities of mass spectrometry. LC-MS/MS methods have been extensively developed for Carvedilol and its metabolites, such as 4'-hydroxyphenyl carvedilol. nih.govmui.ac.irnih.gov

An LC-MS/MS method for this compound would involve electrospray ionization (ESI) in the positive ion mode. nih.gov The parent ion would correspond to the protonated molecule [M+H]⁺. For 4'-Benzyloxy Carvedilol (Molecular Formula: C₃₁H₃₂N₂O₅, Molecular Weight: 512.60), the parent ion would be m/z 513.6. Multiple Reaction Monitoring (MRM) would be used for quantification, where the parent ion is fragmented, and specific product ions are monitored. This provides exceptional specificity, minimizing interference from matrix components. waters.comwaters.com The method is validated for parameters like linearity, accuracy, precision, recovery, and matrix effects. nih.govjocpr.com

Table 2: Example LC-MS/MS Parameters for this compound

| Parameter | Setting | Purpose |

|---|---|---|

| Ionization Mode | Positive Electrospray (ESI+) | Efficiently ionizes amine-containing compounds like Carvedilol derivatives. nih.gov |

| Parent Ion (Q1) | m/z 513.6 | Corresponds to the [M+H]⁺ of 4'-Benzyloxy Carvedilol. |

| Product Ions (Q3) | To be determined experimentally | Specific fragments used for quantification and confirmation. |

| Concentration Range | e.g., 0.05 - 50 ng/mL | Demonstrates the high sensitivity of the technique. nih.gov |

| Internal Standard | Deuterated analogue or structurally similar compound | Used to correct for variability in extraction and ionization. nih.gov |

Chiral HPLC for Enantiomeric Excess Determination

Since the target compound is the specific (S)-(-) enantiomer, determining its enantiomeric purity is critical. Chiral HPLC methods are designed to separate enantiomers. For Carvedilol, this is typically achieved directly using a chiral stationary phase (CSP). scirp.org Columns with immobilized cellulose (B213188) or amylose (B160209) derivatives are highly effective. scirp.orgresearchgate.net

A normal-phase method using a mobile phase like n-heptane/isopropanol with a small amount of an amine modifier (like diethylamine) often provides good separation of Carvedilol enantiomers on a chiral column. scirp.orgresearchgate.net The method must be validated to demonstrate its ability to resolve the (S)-(-) and (R)-(+) enantiomers and quantify the (S)-(-) form accurately. System suitability parameters, including the resolution factor between the enantiomeric peaks, are critical. scirp.org Indirect methods, involving derivatization with a chiral reagent to form diastereomers that can be separated on a standard C18 column, have also been reported for Carvedilol. nih.govoup.comnih.gov

Table 3: Typical Chiral HPLC Method for Enantiomeric Purity

| Parameter | Condition | Reference |

|---|---|---|

| Column | Chiral Stationary Phase (e.g., Immobilized Cellulose) | scirp.orgresearchgate.net |

| Mobile Phase | n-Heptane: Isopropyl Alcohol: Diethylamine (e.g., 60:40:0.1 v/v/v) | scirp.org |

| Flow Rate | 1.0 mL/min | scirp.orgresearchgate.net |

| Detection | UV at 220-254 nm | scirp.orgresearchgate.net |

| Key Parameter | Resolution (Rs) > 2.0 between enantiomers | researchgate.net |

Spectroscopic Identification and Purity Assessment

Spectroscopic methods are essential for the structural confirmation and purity assessment of this compound. Techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed structural information.

High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing an accurate mass measurement of the parent ion. jocpr.com NMR spectroscopy (¹H-NMR and ¹³C-NMR) is used to elucidate the complete chemical structure. researchgate.netcapes.gov.br The spectra would show characteristic signals for the carbazole, methoxyphenoxy, propanolamine (B44665), and the unique benzyloxy moieties, confirming the identity of the compound. Comparing the spectra of the synthesized material with a reference standard provides definitive identification. jocpr.com UV-Vis spectrophotometry can also be used for preliminary identification and quantification in bulk form, with absorption maxima for Carvedilol typically observed around 242 nm. researchgate.net

Impurity Profiling and Related Substances Analysis in Carvedilol Synthesis

Impurity profiling is a critical aspect of quality control for any active pharmaceutical ingredient (API). The synthesis of Carvedilol can result in several known impurities, which are listed in pharmacopoeias. connectjournals.comniscpr.res.in These can arise from starting materials, intermediates, or side reactions. jocpr.com

When analyzing this compound, it is crucial to develop an analytical method, typically a gradient HPLC-UV method, that can separate the main compound from all potential process-related impurities and degradation products. rsc.orgnih.gov this compound itself might be considered an impurity or a related substance in the synthesis of other Carvedilol derivatives or could have its own unique set of process impurities. The presence of unwanted chemicals, even in trace amounts, can impact the efficacy and safety of a pharmaceutical product. jocpr.comconnectjournals.com Therefore, identifying and controlling these impurities is a significant focus of regulatory bodies. jocpr.comniscpr.res.in

Common types of impurities in Carvedilol synthesis include products of over-alkylation, unreacted intermediates, and degradation products formed under stress conditions like acid, base, or light exposure. rsc.orgconnectjournals.com A comprehensive impurity profile would involve the synthesis and characterization of potential impurities to serve as reference standards for method validation and routine quality control. jocpr.comtandfonline.com

Computational and Theoretical Chemistry

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity mdpi.comyoutube.com. These models are instrumental in drug design for predicting the activity of new compounds and optimizing lead structures .

| Model | r²ncv | r²test |

|---|---|---|

| CoMFA | 0.993 | 0.865 |

| CoMSIA | 0.984 | 0.918 |

Prediction of Stereoselective Metabolic Transformations

The metabolism of carvedilol (B1668590) is known to be stereoselective, with different enantiomers being metabolized at different rates by various cytochrome P450 (CYP) enzymes nih.govresearchgate.net. The (S)-enantiomer of carvedilol is the active β-blocker mdpi.com. Computational models can be employed to predict the sites of metabolism and the stereoselectivity of these transformations.

The primary enzymes involved in carvedilol's metabolism are CYP2D6, CYP1A2, and UGT1 researchgate.net. Studies have shown that the metabolism of R- and S-carvedilol is differentially affected by inhibitors of these enzymes drugbank.com. For "(S)-(-)-4'-Benzyloxyphenyl Carvedilol," the presence of the benzyloxy group introduces a new potential site for metabolism, such as O-debenzylation. Computational tools for metabolism prediction could be used to assess the likelihood of this and other metabolic pathways. These tools typically consider factors such as the reactivity of different atomic sites and their accessibility to the active site of metabolic enzymes. Understanding the stereoselective metabolism is crucial as it can significantly impact the pharmacokinetic and pharmacodynamic profile of the drug nih.gov.

Conformation Analysis and Energetics

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and to understand the energetic barriers between them.

For carvedilol, computational studies have explored its conformational landscape. Given its flexibility with 11 torsional angles, a large number of conformations are possible researchgate.net. Studies have utilized molecular fragmentation methods to simplify the computational task and have identified several low-energy conformers in the gas phase researchgate.net. These studies revealed a novel tetracentric spiro-type conformation in many of the low-energy structures, which is stabilized by intramolecular interactions researchgate.net.

The conformational preferences of "this compound" would be influenced by the bulky benzyloxyphenyl group. This group would introduce additional rotational bonds and potential steric hindrances, which could alter the relative energies of different conformers compared to the parent carvedilol molecule. Understanding the preferred conformation is essential for interpreting its interaction with receptors, as the bioactive conformation is the one that binds to the receptor's active site. Solvation models can also be applied to study how the conformational preferences might change in an aqueous environment versus the gas phase researchgate.net.

Future Research Directions and Applications in Medicinal Chemistry

Exploration of Novel Therapeutic Targets Based on Metabolite Activity

The pharmacological activity of carvedilol's metabolites, such as 4'-hydroxyphenyl carvedilol (B1668590), which is approximately 13 times more potent in its β-blocking activity than the parent compound, underscores the importance of studying these derivatives. fda.govcaymanchem.com While direct evidence for the therapeutic activity of (S)-(-)-4'-Benzyloxyphenyl Carvedilol is not yet extensively documented, its structural similarity to other active metabolites suggests it may possess its own unique pharmacological profile.

Future research should focus on elucidating the specific biological activities of this compound. This would involve in-vitro and in-vivo studies to assess its affinity for adrenergic receptors (α and β), as well as other potential targets. Given carvedilol's pleiotropic effects, including antioxidant and anti-inflammatory properties, it is plausible that this benzyloxyphenyl metabolite could exhibit novel activities. drugbank.com For instance, the bulky benzyloxy group might confer selectivity for certain receptor subtypes or influence its interaction with other cellular components, potentially leading to the discovery of new therapeutic applications beyond cardiovascular disease.

Table 1: Potential Research Areas for this compound Activity

| Research Area | Rationale | Potential Therapeutic Implications |

| Receptor Binding Assays | To determine the affinity and selectivity for α and β-adrenergic receptors. | Identification of a more selective or potent adrenergic modulator. |

| Functional Assays | To evaluate the downstream signaling effects of receptor binding (e.g., cAMP levels). | Understanding its potential as an agonist, antagonist, or biased agonist. |

| Antioxidant and Anti-inflammatory Screens | To assess its capacity to scavenge free radicals or modulate inflammatory pathways. | Discovery of novel anti-inflammatory or cytoprotective agents. |

| Ion Channel Modulation Studies | To investigate its effects on cardiac and vascular ion channels. | Potential for new anti-arrhythmic or antihypertensive mechanisms. |

Development of Advanced Synthetic Strategies for Chiral Control

Carvedilol is administered as a racemic mixture, with the S(-) enantiomer being a potent beta and alpha-1 adrenoceptor blocker, while the R(+) enantiomer primarily acts as an alpha-1 adrenoceptor blocker. wikipedia.orgnih.gov The stereoselective metabolism of carvedilol, with different CYP enzymes responsible for the metabolism of each enantiomer, further highlights the importance of chirality. alliedacademies.orgclinpgx.org The S(-) enantiomer is primarily metabolized by CYP2D6. alliedacademies.org

The synthesis of this compound with high enantiomeric purity is crucial for its detailed pharmacological evaluation. Future research in synthetic chemistry should focus on developing advanced, efficient, and scalable methods for its stereoselective synthesis. This could involve several approaches:

Chiral Pool Synthesis: Utilizing enantiomerically pure starting materials to construct the target molecule.

Asymmetric Catalysis: Employing chiral catalysts to stereoselectively create the chiral center of the molecule.

Enzymatic Resolution: Using enzymes, such as lipases or proteases, to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired (S)-enantiomer. nih.gov Chemo-enzymatic methods, which combine chemical and enzymatic steps, can offer highly efficient and environmentally friendly routes to chiral compounds. researchgate.net

A recent synthesis of racemic and chiral Carvedilol utilized a strategy that avoids the formation of common impurities by using a 5-(chloromethyl)oxazolidin-2-one intermediate. niscpr.res.in Similar innovative approaches could be adapted for the synthesis of this compound.

Insights into Carvedilol Metabolism and Drug-Drug Interactions (theoretical/mechanistic)

The metabolism of carvedilol is complex, involving multiple cytochrome P450 (CYP) isoenzymes, including CYP2D6, CYP2C9, CYP1A2, CYP2E1, and CYP3A4. drugbank.comgenome.jp CYP2D6 is a major player in the hydroxylation of carvedilol, leading to the formation of active metabolites like 4'- and 5'-hydroxyphenyl carvedilol. fda.govresearchgate.net Given that this compound is a metabolite, its formation is intrinsically linked to this enzymatic machinery.

A deeper understanding of the specific CYP enzymes responsible for the formation of this compound is a critical area for future research. This knowledge would provide a mechanistic basis for predicting and understanding potential drug-drug interactions. For instance, co-administration of carvedilol with potent inhibitors of the responsible CYP enzyme could significantly alter the plasma concentration of this metabolite, potentially impacting its therapeutic or adverse effects.

Table 2: Key Cytochrome P450 Enzymes in Carvedilol Metabolism and Potential Interactions

| CYP Enzyme | Role in Carvedilol Metabolism | Known Inhibitors | Potential Impact on this compound Levels |

| CYP2D6 | Major enzyme for 4'- and 5'-hydroxylation of both R(+) and S(-)-carvedilol. fda.gov | Fluoxetine, Paroxetine, Bupropion, Quinidine. nih.gov | Inhibition could decrease the formation of hydroxylated precursors to this metabolite. |

| CYP2C9 | Important in the O-methylation pathway of S(-)-carvedilol. fda.gov | Amiodarone, Fluconazole. nih.gov | Inhibition might shunt metabolism towards other pathways, potentially affecting the formation of this metabolite. |

| CYP1A2 | Contributes to the metabolism of S-carvedilol. clinpgx.org | Fluvoxamine, Ciprofloxacin. | Inhibition could alter the overall metabolic profile of carvedilol. |

| CYP3A4 | Minor contributor to carvedilol metabolism. clinpgx.org | Ketoconazole, Ritonavir. | Inhibition may have a lesser, but still potential, effect on metabolite levels. |

Theoretical and mechanistic studies, including in-vitro experiments with human liver microsomes and recombinant CYP enzymes, are needed to precisely identify the metabolic pathway leading to this compound.

Design of Prodrugs or Biologically Active Analogues Based on this compound Structure

The structure of this compound can serve as a scaffold for the design of novel prodrugs or biologically active analogues with improved pharmacokinetic or pharmacodynamic properties. drugbank.commdpi.com For instance, the benzyloxy group offers a site for chemical modification to fine-tune properties such as lipophilicity, metabolic stability, and duration of action.

One potential strategy is the development of prodrugs that are converted to this compound or a similar active moiety in vivo. This approach could be used to enhance oral bioavailability or to achieve targeted delivery to specific tissues.

Furthermore, the synthesis and evaluation of a series of analogues with modifications to the benzyloxy group could lead to the discovery of compounds with:

Enhanced Potency or Selectivity: Small structural changes can significantly impact receptor binding and activity.

Improved Metabolic Profile: Modifications could be designed to block or slow down metabolic inactivation, thereby increasing the drug's half-life and allowing for less frequent dosing. The development of sustained-release formulations of carvedilol has already demonstrated the clinical benefit of maintaining stable plasma concentrations. frontiersin.org

Novel Therapeutic Activities: As discussed in section 9.1, structural modifications could unmask new pharmacological properties.

The exploration of these future research directions holds the promise of not only deepening our understanding of carvedilol's pharmacology but also of paving the way for the development of next-generation cardiovascular drugs with superior efficacy and safety profiles.

常见问题

Q. What analytical methods are recommended for quantifying (S)-(-)-4'-Benzyloxyphenyl Carvedilol in pharmacokinetic studies?

High-performance liquid chromatography (HPLC) is the primary method for quantifying carvedilol and its derivatives, including enantiomers like this compound. Validation of HPLC protocols is critical to ensure accuracy, precision, and linearity across expected concentration ranges. Modifications to existing methods (e.g., adjusting mobile phase composition or column temperature) may be required to resolve stereoisomers or metabolites . For population pharmacokinetic (PK) analysis, validated methods must account for inter-individual variability in drug metabolism and plasma protein binding .

Q. How can dissolution studies be optimized to assess the bioavailability of this compound formulations?

Dissolution testing should follow USP guidelines using a rotating paddle apparatus at 50 rpm in phosphate buffer (pH 7.4, 37°C). Sampling intervals (e.g., 15, 30, 60 minutes) must maintain sink conditions by replenishing the medium after each withdrawal. Spectrophotometric analysis at 243 nm is standard for quantifying released carvedilol, but LC-MS/MS may improve specificity for derivatives like the 4'-benzyloxyphenyl analog . Statistical analysis of dissolution profiles (mean ± SD) should use software like Excel or specialized tools (e.g., DDSolver) to model release kinetics .

Q. What synthetic routes are reported for this compound?

The compound is typically synthesized via stereoselective coupling of (S)-carvedilol intermediates with 4-benzyloxyphenylboronic acid pinacol ester under Suzuki-Miyaura conditions. Protecting group strategies (e.g., benzyl ethers for phenolic hydroxyl groups) are critical to avoid side reactions. Final purification involves column chromatography or recrystallization, with identity confirmed via FTIR (e.g., intact C-O-C stretches at 1250 cm⁻¹) and chiral HPLC .

Advanced Research Questions

Q. How does stereoselective metabolism impact the pharmacokinetics of this compound compared to the R-enantiomer?

The S-enantiomer exhibits slower hepatic clearance due to CYP2C9-mediated O-methylation, whereas R-carvedilol is predominantly metabolized by CYP2D6 via 4'- and 5'-hydroxylation. Plasma levels of the R-enantiomer are 2–3 times higher post-administration, but the 4'-benzyloxyphenyl substituent in the S-analog may alter CYP binding affinity, necessitating enzyme inhibition/induction studies . Active metabolites (e.g., 4'-hydroxyphenyl carvedilol) should be monitored via LC-MS/MS, as their β-blocking potency exceeds the parent compound by 13-fold .

Q. What is the role of the benzyloxyphenyl pharmacophore in modulating sodium channel activity?

The 4'-benzyloxyphenyl group induces voltage-dependent Na⁺ channel block by shifting the fast inactivation threshold (V₁/₂) by ~15–18 mV. Electrophysiological assays in DRG neurons show enhanced inhibition of neuronal excitability for the S-enantiomer, likely due to stereoselective interactions with channel domains. Replacements (e.g., 3-fluoro-benzyloxyphenyl) reduce efficacy, confirming the necessity of the unsubstituted benzyloxy moiety .

Q. How can nanoparticle formulations improve the delivery of this compound?

Albumin-based nanoparticles loaded with carvedilol derivatives achieve sustained release via Fickian diffusion (n = 0.348, Korsemeyer-Peppas model). Factorial design optimizes particle size (123–124 nm), encapsulation efficiency (>90%), and release duration (4.1–4.7 days). Key variables include albumin concentration (X₁), crosslinker ratio (X₂), and sonication time (X₃), analyzed via ANOVA for significance (p < 0.05) .

Q. What experimental designs resolve contradictions in carvedilol’s anticancer vs. cardiovascular effects?

Preclinical studies require dual-model systems:

- Cardiovascular : Chronic heart failure models (e.g., left ventricular ejection fraction ≤0.35) with endpoints like mortality risk reduction (65% in carvedilol-treated groups) .

- Anticancer : Chemopreventive assays (e.g., UV-induced skin carcinogenesis) measuring tumor incidence and ERβ activation (IC₅₀ for 4'-hydroxyphenyl metabolite: <1 µM) . Confounding factors (e.g., β-blockade vs. ERβ agonism) are addressed via knockout models or selective inhibitors.

Methodological Considerations

Q. How to validate population PK models for this compound?

Use nonlinear mixed-effects modeling (NONMEM) with covariates like CYP2C9 genotype, age, and renal function. Bootstrap validation (≥1000 iterations) confirms model robustness, while visual predictive checks (VPCs) assess predictive performance. Bayesian forecasting updates individual PK parameters post-hoc .

Q. What statistical approaches are suitable for analyzing contradictory data on carvedilol’s metabolic stability?

Apply meta-analysis using RevMan or R’s metafor package to pool data from heterogeneous studies. Subgroup analyses stratify by enantiomer, CYP isoform, and assay type (microsomes vs. hepatocytes). Contradictions are quantified via I² statistics (I² > 50% indicates high heterogeneity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。